molecular formula C70H128O10 B1682761 Tetrahexyldecyl ascorbate CAS No. 183476-82-6

Tetrahexyldecyl ascorbate

Cat. No. B1682761
CAS RN: 183476-82-6
M. Wt: 1129.8 g/mol
InChI Key: OEWBEINAQKIQLZ-CMRBMDBWSA-N
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Description

Tetrahexyldecyl Ascorbate (THD) is a highly stable form of vitamin C that is considered an analogue of L-ascorbic acid . Unlike pure vitamin C (ascorbic acid), tetrahexyldecyl ascorbate is lipid (fat) soluble . It is known to help preserve skin’s collagen and neutralizes free radicals that would otherwise damage skin’s lipids .


Synthesis Analysis

Tetrahexyldecyl Ascorbate is synthesized by combining Ascorbic Acid from non-GMO corn and synthetic Isopalmitoyl Chloride .


Molecular Structure Analysis

The molecular formula of Tetrahexyldecyl Ascorbate is C70H128O10 . Its molecular weight is 1129.8 g/mol .


Physical And Chemical Properties Analysis

Tetrahexyldecyl Ascorbate is typically a clear to pale yellow liquid . It is soluble in oils and fats, making it suitable for oil-based formulations in skincare products .

Scientific Research Applications

Stability in Oxidative Environments

THDC is an L-ascorbic acid precursor with improved stability and ability to penetrate the epidermis . However, its stability and transdermal penetration may be compromised by the oxidant-rich environment of human skin . It degrades rapidly under oxidative stress but can be stabilized by Acetyl Zingerone (AZ).

Antioxidant Protection

THDC is a powerful antioxidant that helps to protect the skin from free radicals . These are unstable molecules that can damage skin cells and contribute to aging. By neutralizing free radicals, THDC can help to prevent damage to the skin and promote a more youthful appearance .

Collagen Production

THDC can enhance collagen production . Collagen is a protein that provides structure to your skin. With age, collagen production decreases, leading to wrinkles and other signs of aging. THDC can stimulate the production of collagen, helping to maintain skin elasticity and reduce the appearance of wrinkles .

Skin Aging

THDC has been shown to decrease signs of photodamage, such as skin wrinkling . It also reduces hyperpigmentation , which are darkened patches of skin caused by excess melanin production. This makes THDC a promising ingredient for anti-aging skincare products .

Improved Ascorbic Acid Delivery

The combination of THDC and AZ may improve ascorbic acid delivery . Ascorbic acid, also known as vitamin C, is essential for skin health. However, it is unstable and difficult to deliver to the skin. The combination of THDC and AZ provides a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations .

Mechanism of Action

Target of Action

Tetrahexyldecyl Ascorbate (THDA) primarily targets the skin, where it plays a crucial role in combating free radicals and supporting collagen production . It is particularly effective in improving the appearance of hyperpigmentation and minimizing signs of aging .

Mode of Action

THDA is a lipophilic precursor to ascorbic acid (vitamin C), which means it is soluble in lipids or fats . This property allows it to penetrate the skin’s barrier more effectively than other forms of vitamin C . Once absorbed into the skin, THDA is converted into L-ascorbic acid, the active form of vitamin C . This conversion allows THDA to exhibit the beneficial properties of vitamin C, such as neutralizing free radicals and stimulating collagen synthesis .

Biochemical Pathways

THDA affects several biochemical pathways related to skin health. It stimulates collagen synthesis, which is essential for maintaining skin elasticity and firmness . Additionally, it has been shown to increase the expression of genes associated with phospholipid homeostasis and keratinocyte differentiation . It also represses the expression of MMP1 and MMP7, enzymes involved in the breakdown of collagen .

Pharmacokinetics

THDA is known for its superior percutaneous absorption, which refers to its ability to penetrate the skin . Its lipid solubility allows it to be easily formulated into oil-based skincare products, enhancing its bioavailability . Once absorbed, THDA is converted into L-ascorbic acid, which can then exert its beneficial effects .

Result of Action

The action of THDA results in several molecular and cellular effects. It enhances collagen production, leading to a reduction in fine lines and wrinkles and promoting firmer skin . It also combats free radicals, protecting the skin from environmental stressors like pollution and UV radiation . Moreover, it has been shown to improve the appearance of hyperpigmentation and minimize signs of aging .

Action Environment

The action of THDA can be influenced by environmental factors. For instance, the stability and transdermal penetration of THDA may be compromised by the oxidant-rich environment of human skin . It has been shown that thda can be stabilized by acetyl zingerone, which prevents its rapid degradation under oxidative stress . This combination may improve ascorbic acid delivery, enhancing the efficacy of THDA .

Future Directions

The Asia-Pacific region, particularly China, is anticipated to experience substantial growth in the Tetrahexyldecyl Ascorbate market . The combination of Tetrahexyldecyl Ascorbate and Acetyl Zingerone may improve ascorbic acid delivery, providing a step towards reaching the full potential of ascorbate as an active ingredient in topical preparations .

properties

IUPAC Name

[(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3/t58?,59?,60?,61?,62-,63+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWBEINAQKIQLZ-CMRBMDBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(CCCCCC)C(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H128O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801018694
Record name Tetrahexyldecyl ascorbate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1129.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahexyldecyl ascorbate

CAS RN

183476-82-6, 161436-56-2
Record name Nikkol VC-IP
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Record name Tetrahexyldecyl ascorbate
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Record name Tetrahexyldecyl ascorbate
Source EPA DSSTox
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Record name (1S)-1-{(2R)-3,4-bis[(2-hexyldecanoyl)oxy]-5-oxo-2,5-dihydrofuran-2-yl}ethane-1,2-diyl bis(2-hexyldecanoate)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.845
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Record name L-Ascorbic acid, 2,3,5,6-tetraisohexadecanoate
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Record name ASCORBYL TETRAISOPALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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